Cas no 31970-26-0 (1-(4-Iodophenyl)propan-1-one)

1-(4-Iodophenyl)propan-1-one is an organic compound featuring a phenyl ring substituted with an iodine atom at the para position and a propan-1-one functional group. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The iodine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, enabling efficient derivatization. Its ketone group offers further functionalization potential through reduction or nucleophilic addition. The compound’s well-defined molecular structure ensures consistent performance in research and industrial applications, making it a reliable choice for synthetic pathways requiring precise aromatic ketone intermediates.
1-(4-Iodophenyl)propan-1-one structure
1-(4-Iodophenyl)propan-1-one structure
Product Name:1-(4-Iodophenyl)propan-1-one
CAS No:31970-26-0
MF:C9H9IO
MW:260.071635007858
MDL:MFCD09813773
CID:313219
PubChem ID:256592
Update Time:2025-05-28

1-(4-Iodophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Iodophenyl)propan-1-one
    • 1-Propanone,1-(4-iodophenyl)-
    • 4’-IODOPROPIOPHENONE
    • 1-(4-iodo-phenyl)-propan-1-one
    • 1-(4-Jod-phenyl)-propan-1-on
    • 4-Iodopropiophenone
    • 4-Iodpropiophenon
    • p-iodopropiophenone
    • CK2565
    • FJTCRHXSVHRKBR-UHFFFAOYSA-N
    • SCHEMBL661834
    • 4'-iodopropiophenone
    • 31970-26-0
    • DS-9141
    • NSC83575
    • MFCD09813773
    • EN300-91151
    • Z285137052
    • AKOS000153524
    • DTXSID60292540
    • NSC-83575
    • CCG-339762
    • DB-225699
    • MDL: MFCD09813773
    • Inchi: 1S/C9H9IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
    • InChI Key: FJTCRHXSVHRKBR-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)C(CC)=O

Computed Properties

  • Exact Mass: 259.97000
  • Monoisotopic Mass: 259.97
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Density: 1.63
  • Boiling Point: 294.6°Cat760mmHg
  • Flash Point: 131.9°C
  • Refractive Index: 1.589
  • PSA: 17.07000
  • LogP: 2.88390

1-(4-Iodophenyl)propan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(4-Iodophenyl)propan-1-one Pricemore >>

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1-(4-Iodophenyl)propan-1-one Related Literature

  • 1. 532. Nuclear halogen-containing analogues of chloramphenicol
    Ng. Ph. Buu-Ho?,Ng. Hoán,Pierre Jacquignon,Ng. H. Kho? J. Chem. Soc. 1950 2766
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